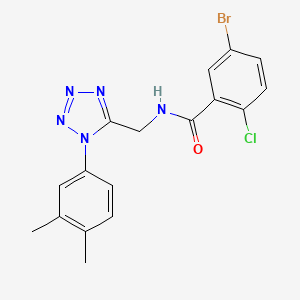

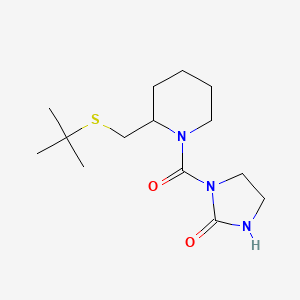

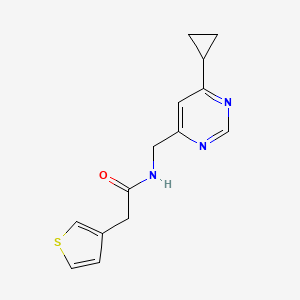

1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H19F2N3O3 and its molecular weight is 375.376. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ion-Pair Binding and Metal Coordination

1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and its derivatives have been explored in various scientific studies, focusing on their unique binding and coordination properties. For instance, urea-based ligands have demonstrated the ability to bind metal ions via nitrogen atoms or sulfur donors, showcasing their potential in forming contact ion-pairs through simultaneous coordination and hydrogen bonding interactions (Qureshi et al., 2009). This property is significant in the development of new materials and catalysts.

Anticancer Activity

Research has also been conducted on urea derivatives for their antiproliferative effects against various cancer cell lines. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have led to the discovery of compounds with significant inhibitory activities, highlighting the potential of these molecules as anticancer agents (Jian Feng et al., 2020).

Complexation with Anions

Urea derivatives exhibit a strong ability to form complexes with various anions, which is crucial in the realms of sensor development and environmental remediation. The study of urea and pyridyl ligands has revealed detailed insights into anion binding, which can be leveraged to design selective anion receptors (Marivel et al., 2011).

Host-Guest Chemistry

In the field of host-guest chemistry, urea-based macrocycles containing various functional groups such as phosphoryl, pyridine oxide, and urea binding sites have been designed and synthesized. These macrocycles exhibit selective complexation towards different metal ions and have potential applications in molecular recognition and catalysis (Kaplan et al., 1979).

Electrochemical Applications

The electrochemical conversion of urea to nitrogen using modified carbon electrodes represents an innovative approach to addressing environmental concerns associated with urea decomposition. This conversion process, facilitated by the catalytic activity of modified electrodes, underscores the potential of urea derivatives in environmental chemistry and pollution control (Watanabe et al., 2009).

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O3/c1-12-2-6-15(7-3-12)24-11-14(10-17(24)25)23-19(26)22-13-4-8-16(9-5-13)27-18(20)21/h2-9,14,18H,10-11H2,1H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHFPZMAJRYNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)

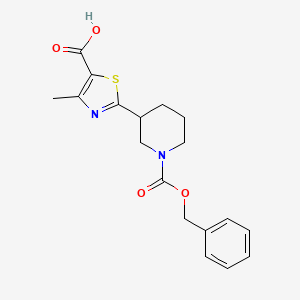

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

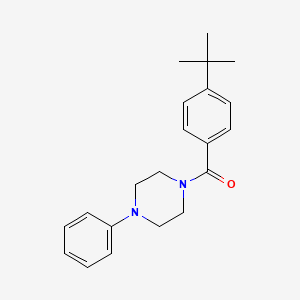

![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)

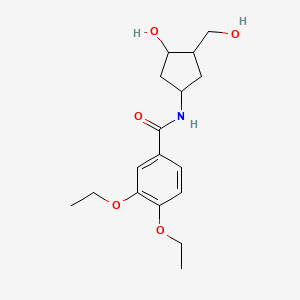

![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)

![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)